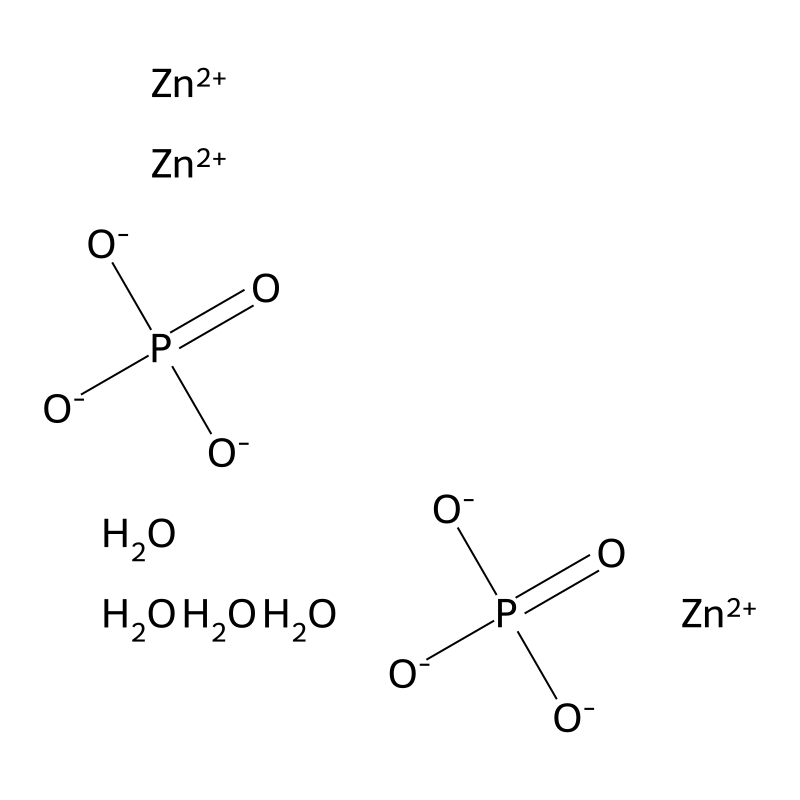Zinc phosphate tetrahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Crystallography Research
Zinc phosphate tetrahydrate, also known as hopeite, is a mineral that has been studied for its interesting crystallographic properties. Researchers have investigated the different forms (polymorphs) of hopeite, which arise from slight variations in how the water molecules are arranged within the crystal structure. Two known polymorphs are alpha-hopeite and beta-hopeite. Studies using single-crystal X-ray diffraction have revealed that the key difference between these forms lies in the orientation of a specific water molecule within the zinc octahedral network, leading to distinct hydrogen bonding patterns [].
Anti-Corrosion Research
Zinc phosphate tetrahydrate has been explored for its potential application in creating anti-corrosion coatings. Studies have investigated the incorporation of zinc phosphate pigments into conductive polymers like polypyrrole. By incorporating zinc phosphate during the electrochemical synthesis of polypyrrole on mild steel, researchers aimed to create composite films that could offer enhanced protection against corrosion [].
Zinc phosphate tetrahydrate, chemically represented as , is a crystalline compound that occurs naturally as the mineral hopeite. It is characterized by its white crystalline appearance and moderate solubility in water, making it a valuable source of zinc in various applications. The structure consists of three zinc cations coordinated with two phosphate anions, where each phosphate tetrahedron is surrounded by four oxygen atoms. Additionally, four water molecules are loosely associated with the zinc cations, contributing to its unique properties and reactivity .
Several methods are employed to synthesize zinc phosphate tetrahydrate:
- Direct Precipitation:
- Thermal Treatment:
- Solid-State Reaction:
These methods allow for control over particle size and morphology, which are crucial for specific applications.
Zinc phosphate tetrahydrate is utilized in various fields:
- Corrosion Inhibition: It is commonly used in coatings and paints to prevent corrosion on metal surfaces due to its protective properties when incorporated into polymer matrices.
- Fertilizers: As a source of zinc, it is applied in agricultural fertilizers to enhance soil nutrient content.
- Biomedical
Research has focused on the interactions of zinc phosphate tetrahydrate with other materials, particularly in composite formulations. For instance, studies have explored its incorporation into conductive polymers like polypyrrole to enhance corrosion resistance in mild steel applications. Additionally, investigations into its interactions with various ions and compounds have revealed insights into its behavior in different environmental conditions.
Zinc phosphate tetrahydrate shares similarities with several other phosphates but has unique characteristics that distinguish it:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Zinc Phosphate Dihydrate | Lower water content; different hydration state | |
| Zinc Phosphate Anhydrous | Lacks water molecules; more stable under certain conditions | |
| Calcium Zinc Phosphate | Incorporates calcium; used in bioceramics | |
| Iron Zinc Phosphate | Incorporates iron; used in specific corrosion-resistant applications |
Zinc phosphate tetrahydrate's unique structure, including its specific arrangement of water molecules and its amphoteric nature, sets it apart from these similar compounds, making it particularly effective for applications requiring both structural integrity and chemical reactivity .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
7543-51-3








